Minalrestat
Overview
Description
Minalrestat is an aldose reductase inhibitor developed by Wyeth-Ayerst . It belongs to the class of organic compounds known as benzylisoquinolines . These are organic compounds containing an isoquinoline to which a benzyl group is attached . It is used in the research of diabetes .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction provides a facile and efficient method for the synthesis of enantiopure nitrogen-containing heterocyclic compounds bearing an all-carbon quaternary stereocenter .Molecular Structure Analysis
This compound has a molecular formula of C19H11BrF2N2O4 . It has a mono-isotopic mass of 447.987030 Da . The structure contains an isoquinoline to which a benzyl group is attached . It also contains total 42 bond(s); 31 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s) and 2 imide(s) (-thio) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction has been successfully applied to the first asymmetric synthesis of this compound analogues .Physical and Chemical Properties Analysis
This compound has a molecular formula of C19H11BrF2N2O4 . It has an average mass of 449.202 Da and a mono-isotopic mass of 447.987030 Da .Scientific Research Applications
Aldose Reductase Inhibition and Leukocyte Migration
Minalrestat, an aldose reductase inhibitor, has been studied for its role in restoring the reduced migratory capacity of leukocytes in diabetic rats. This research sheds light on the mechanisms by which this compound influences leukocyte migration, offering insights into potential therapeutic applications in diabetes mellitus (Cruz et al., 2003).
Pharmacokinetics and Quantification
A high-performance liquid chromatographic method was developed to quantify this compound in rat, dog, and human plasma. This study is crucial for understanding the pharmacokinetics of this compound, providing foundational data for further research and application in humans (Tse & Whetsel, 1998).
Impact on Microvascular Reactivity in Diabetes
Research has demonstrated that this compound corrects impaired microvascular responses to inflammatory mediators in diabetic rats. This suggests that this compound could ameliorate diabetic complications by correcting altered microvascular reactivity, a crucial aspect of diabetic pathophysiology (Akamine et al., 2003).
Structural Analysis for Drug Design
Atomic resolution structures of human aldose reductase holoenzyme complexed with this compound have been determined, providing insights into the binding mechanisms of this inhibitor. This detailed structural knowledge is vital for advancing drug design and understanding the specific interactions of this compound at a molecular level (El-Kabbani et al., 2004).
Mechanism of Action
Minalrestat acts as an aldose reductase inhibitor . The mechanism of action involves the inhibition of aldose reductase, which might ameliorate diabetic complications through the correction of the altered microvascular reactivity by a mechanism that involves nitric oxide (NO) and membrane hyperpolarization .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHZAHGTGIZZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021572 | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129688-50-2, 155683-53-7 | |
Record name | Minalrestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minalrestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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